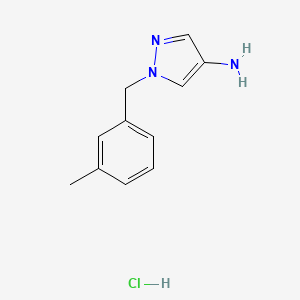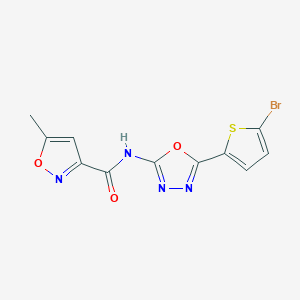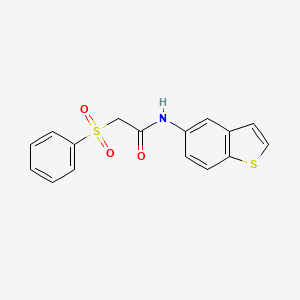
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, commonly known as A-317491, is a potent and selective blocker of the purinergic P2X3 receptor. This receptor is involved in the transmission of pain signals, making A-317491 a potential therapeutic agent for the treatment of chronic pain.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
A significant area of research involves the synthesis and characterization of compounds related to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide. For example, the study of regioselectivity in the cyclization reactions of thiourea derivatives to form 2-R-imino-1,3-thiazoline derivatives highlights the importance of understanding the chemical structure and reactivity of such compounds (Perekhoda et al., 2017). This research provides insights into the synthesis processes that could be applied to related sulfonamide compounds, including N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, emphasizing the role of modern physical and physico-chemical methods in confirming compound structures.
Materials Science and Corrosion Inhibition
Research into sulfonamides also extends into materials science, particularly in the context of corrosion inhibition. The study of thiophene Schiff base derivatives, for example, demonstrates the potential of sulfonamide compounds in protecting materials from corrosion, which could be relevant for derivatives like N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide (Daoud et al., 2014). This research highlights how such compounds can offer efficient corrosion inhibition and how their effectiveness can be enhanced by increasing their concentration.
Biological Applications
While avoiding specifics on drug use, dosage, and side effects, it's worth noting that sulfonamide derivatives, including structures similar to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, often undergo investigation for various biological activities. Studies such as the synthesis and characterization of celecoxib derivatives, which evaluated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscore the diverse biological relevance of sulfonamide compounds (Küçükgüzel et al., 2013). These findings point to the potential biomedical applications of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide and related compounds, albeit within a non-drug context.
Catalysis and Chemical Reactions
Another application area is catalysis, where sulfonamide compounds might act as ligands or catalysts in various chemical reactions. Research into Ru(III) complexes involving azo dye ligands with sulfonamide groups, for example, has explored their catalytic activities for reactions like the dehydrogenation of benzylamine to benzonitrile (El-Sonbati et al., 2015). This suggests potential catalytic roles for sulfonamide derivatives in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S2/c23-26(24,15-11-18-8-4-3-5-9-18)21-16-20(19-10-14-25-17-19)22-12-6-1-2-7-13-22/h3-5,8-10,14,17,20-21H,1-2,6-7,11-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUAVHWZMHDIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

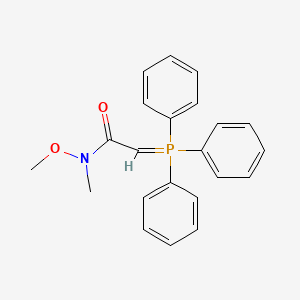
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)
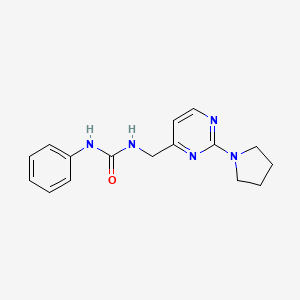
![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)
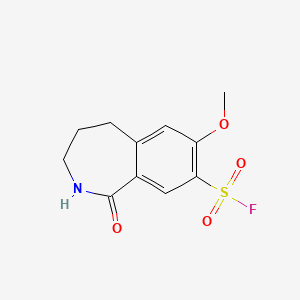
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/no-structure.png)

